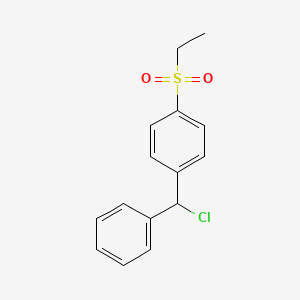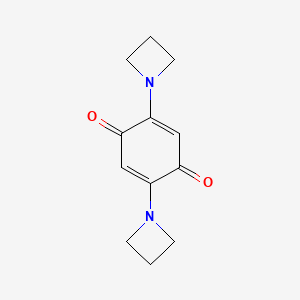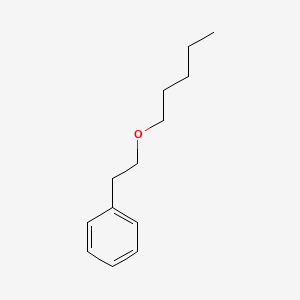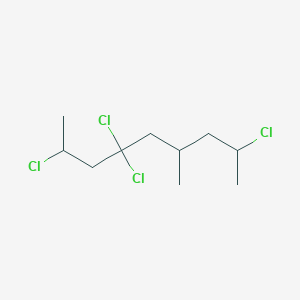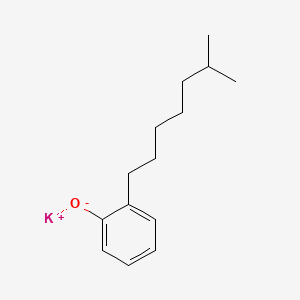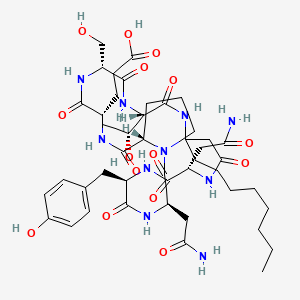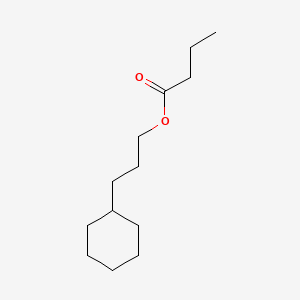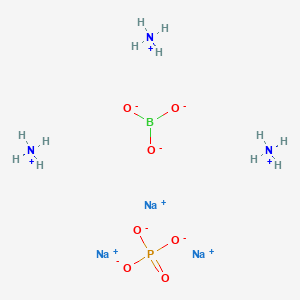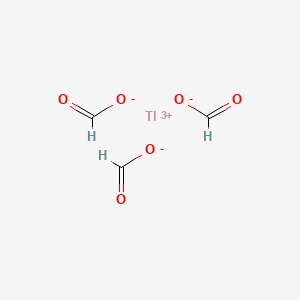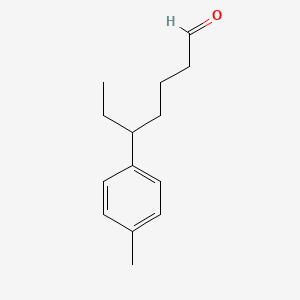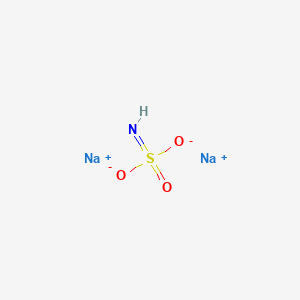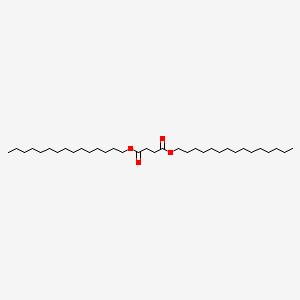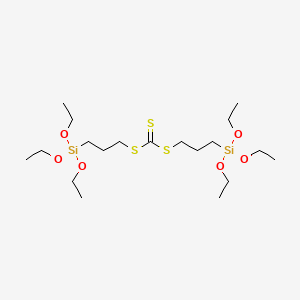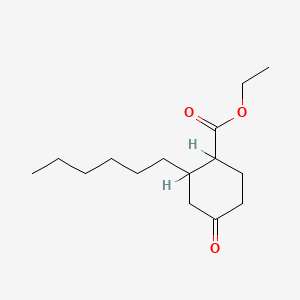
Ethyl 2-hexyl-4-oxocyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-hexyl-4-oxocyclohexanecarboxylate is an organic compound with the molecular formula C15H26O3. It is an ethyl ester derivative of 2-hexyl-4-oxocyclohexanecarboxylic acid. This compound is known for its unique structural features, which include a cyclohexane ring substituted with a hexyl group, a keto group, and an ethyl ester group. It is used in various chemical and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-hexyl-4-oxocyclohexanecarboxylate can be synthesized through the esterification of 2-hexyl-4-oxocyclohexanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and ethanol mixture, followed by purification through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process includes the use of high-purity reagents and optimized reaction conditions to ensure consistent product quality. The final product is often purified using advanced techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hexyl-4-oxocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base catalyst.
Major Products Formed
Oxidation: Formation of 2-hexyl-4-oxocyclohexanecarboxylic acid.
Reduction: Formation of 2-hexyl-4-hydroxycyclohexanecarboxylate.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-hexyl-4-oxocyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-hexyl-4-oxocyclohexanecarboxylate involves its interaction with various molecular targets. The keto group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Ethyl 2-hexyl-4-oxocyclohexanecarboxylate can be compared with similar compounds such as:
Ethyl 2-oxocyclohexanecarboxylate: Lacks the hexyl group, making it less hydrophobic.
Hagemann’s ester (Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate): Contains a double bond and a methyl group, leading to different reactivity and applications.
Ethyl 4-oxocyclohexanecarboxylate: Similar structure but without the hexyl group, affecting its physical and chemical properties.
This compound stands out due to its unique combination of functional groups, which impart specific reactivity and properties useful in various applications.
Properties
CAS No. |
93804-13-8 |
|---|---|
Molecular Formula |
C15H26O3 |
Molecular Weight |
254.36 g/mol |
IUPAC Name |
ethyl 2-hexyl-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H26O3/c1-3-5-6-7-8-12-11-13(16)9-10-14(12)15(17)18-4-2/h12,14H,3-11H2,1-2H3 |
InChI Key |
DJUSCERMQZVELF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CC(=O)CCC1C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


